nona-4,6,8-trien-2-one

Descripción

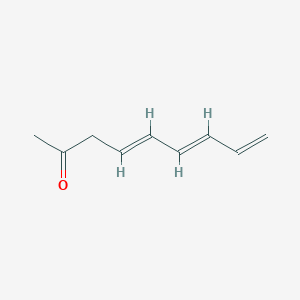

Nona-4,6,8-trien-2-one is a conjugated trienone characterized by three alternating double bonds (4,6,8-positions) and a ketone group at the second carbon. Conjugated trienones are often studied for their reactivity in cycloadditions, polymerization, and biological activities, such as antimicrobial or signaling properties . The presence of conjugated double bonds suggests significant electron delocalization, which may influence its stability, UV-Vis absorption, and interaction with biological targets.

Propiedades

IUPAC Name |

(4E,6E)-nona-4,6,8-trien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3-7H,1,8H2,2H3/b5-4+,7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOQVFLODJXIFK-YTXTXJHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C=C/C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via a stepwise mechanism:

-

Coordination of Lewis Acid : B(C₆F₅)₃ binds to the carbonyl oxygen of tropone, polarizing the π-electron system and activating the C₅ position for nucleophilic attack.

-

Bond Formation : The activated tropone reacts with 1,1-diethoxyethene, forming a zwitterionic intermediate.

-

Cyclization : Subsequent intramolecular cyclization yields the [4+2] cycloadduct, which undergoes thermal cycloreversion to generate this compound.

Optimization and Yield

Key parameters include:

-

Catalyst Loading : 10 mol% B(C₆F₅)₃ achieves optimal activation without side reactions.

-

Temperature : Reactions conducted at 80°C for 12 hours afford moderate yields (50–60%).

Table 1: Diels-Alder Reaction Conditions and Outcomes

Base-Mediated Cyclization of Enol Ethers

Source demonstrates the utility of base-mediated cyclization for synthesizing bicyclo[3.3.1]nonane derivatives, a strategy adaptable to this compound.

Reaction Protocol

-

Substrate Preparation : Enol ether precursors are synthesized via lithiation of propargyl alcohols.

-

Cyclization : Treatment with potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C induces intramolecular cyclization.

-

Purification : Crystallization from methanol/water/hexane yields the product.

Critical Considerations

-

Base Strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by preventing hydrolysis of the enol ether.

-

Solvent Effects : DMSO stabilizes the transition state through polar interactions, enhancing reaction rates.

Table 2: Cyclization Reaction Parameters

Friedel-Crafts Alkylation for Ring Formation

Adapted from indanone synthesis methodologies (Source), Friedel-Crafts alkylation enables the construction of the this compound skeleton via electrophilic aromatic substitution.

Mechanistic Pathway

-

Acylium Ion Generation : Treatment of 3,3-dimethylacrylic acid with polyphosphoric acid (PPA) forms a reactive acylium ion.

-

Electrophilic Attack : The acylium ion undergoes electrophilic substitution with an aromatic ring, forming a keto intermediate.

-

Cyclodehydration : Intramolecular dehydration completes the cyclization, yielding the target compound.

Yield Optimization

-

Acid Catalyst : PPA provides superior yields (70–80%) compared to H₂SO₄ due to its higher protonating capacity.

-

Reaction Time : Prolonged heating (24 hours) ensures complete cyclodehydration.

Table 3: Friedel-Crafts Alkylation Conditions

Thermal Cycloreversion of Bicyclic Adducts

Thermal decomposition of bicyclic intermediates offers a solvent-free route to this compound. Source highlights the role of temperature in driving cycloreversion.

Procedure

-

Adduct Synthesis : A Diels-Alder adduct is prepared from tropone and a dienophile.

-

Thermal Cleavage : Heating the adduct to 150°C in vacuo induces retro-Diels-Alder cleavage, releasing the trienone.

Análisis De Reacciones Químicas

Nona-4,6,8-trien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with acids and bases, leading to the formation of heptafulvene derivatives and ether linkage compounds . Common reagents used in these reactions include phenyllithium and sodium hydride . Major products formed from these reactions include 8-(2,2-diphenylvinyl)heptafulvene and benzophenone .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Nona-4,6,8-trien-2-one and its derivatives have been investigated for their biological activities, including anti-tumor and anti-inflammatory properties. The structure of the compound allows it to interact with biological systems effectively.

Anti-Tumor Activity

Research has demonstrated that derivatives of this compound exhibit anti-tumor properties. For instance, a study highlighted the synthesis of 9-phenyl 5,6-dimethyl-nona-2,4,6,8-tetraenoic acid derivatives that were shown to inhibit tumor growth in various cancer cell lines .

Case Study:

- Compound : 9-phenyl 5,6-dimethyl-nona-2,4,6,8-tetraenoic acid

- Activity : Inhibition of tumor cell proliferation

- Mechanism : Induction of apoptosis in cancer cells

Anti-Inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Studies suggest that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its conjugated double bonds allow for various chemical transformations.

Synthesis of Complex Molecules

This compound can serve as a precursor for synthesizing more complex organic molecules. For example, it is utilized in the synthesis of bicyclic compounds that are important in pharmaceuticals .

Data Table: Synthesis Applications

| Compound | Synthesis Method | Applications |

|---|---|---|

| Bicyclo[4.2.1]nona-2,4-dienes | Diels-Alder reaction | Anticancer agents |

| 9-substituted nona derivatives | Electrophilic addition | Drug development |

Natural Products Chemistry

This compound is found in various natural products and has been studied for its role in plant biochemistry. Its presence in certain plants indicates potential uses in traditional medicine and as a natural pesticide.

Phytochemical Studies

Research indicates that this compound is involved in the biosynthesis of secondary metabolites that contribute to the plant's defense mechanisms against pests and diseases .

Mecanismo De Acción

The mechanism of action of nona-4,6,8-trien-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo thermal isomerization, leading to the formation of different isomers under specific conditions . The compound’s reactivity is influenced by its unique structure, which allows it to participate in a range of chemical reactions, including cycloadditions and rearrangements .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed comparison of nona-4,6,8-trien-2-one with analogous compounds, focusing on molecular structure, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The hydroxyl group in (4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-4,6,8-trien-1-ol increases polarity compared to this compound, likely enhancing solubility in polar solvents.

Conjugation Effects: Compounds with conjugated systems (e.g., this compound analogs) exhibit enhanced stability due to resonance. For example, polyacetylenes like deca-4,6,8-triyn-1-ol are highly reactive in polymerization but less stable than trienes.

However, this compound may require alternative methods, such as ketone-selective oxidations or Wittig reactions.

Biological Relevance: The cyclohexenyl-substituted trienol in HMDB0011618 is structurally similar to retinoids, hinting at possible vitamin A-like activity. In contrast, the bicyclic thiadiazolo-triazinone is tailored for pharmaceutical applications (e.g., antimicrobial agents).

Q & A

Basic Research Questions

Q. What established synthetic routes exist for nona-4,6,8-trien-2-one, and how do their efficiencies compare?

- Methodological Answer : Synthesis typically involves conjugated diene precursors and ketone functionalization. Key methods include:

- Wittig-Horner reactions using α,β-unsaturated aldehydes and phosphonates.

- Diels-Alder cycloaddition followed by retro-cyclization to install the triene system.

- Cross-metathesis of pre-existing olefins with ketone-containing partners.

- Table 1 : Comparative yields and reaction conditions:

| Method | Yield (%) | Reaction Time (h) | Key Limitations |

|---|---|---|---|

| Wittig-Horner | 62–75 | 12–24 | Sensitivity to moisture |

| Diels-Alder/Retro | 45–58 | 48–72 | Requires high temperatures |

| Cross-Metathesis | 30–40 | 6–12 | Catalyst cost and recovery |

- Efficiency depends on substrate availability and stereochemical control. For reproducibility, experimental protocols must specify inert-atmosphere techniques and catalyst loading ratios .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : NMR distinguishes double-bond positions (δ 120–140 ppm for triene carbons). Coupling constants in NMR () confirm trans-configuration.

- IR : Strong absorption at 1680–1700 cm confirms the ketone group; conjugated trienes show characteristic C=C stretches at 1600–1650 cm.

- UV-Vis : at 240–260 nm (ε > 10,000) indicates extended conjugation.

- Discrepancies in reported data often arise from solvent polarity or measurement calibration. Standardize solvents (e.g., CDCl) and reference internal standards (e.g., TMS) for consistency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in [4+2] cycloadditions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (FMOs). The HOMO of the triene interacts preferentially with electron-deficient dienophiles, favoring endo transition states.

- Experimental Validation : Isotopic labeling ( at C4/C8) tracks bond formation. Kinetic studies under varying temperatures (25–80°C) reveal activation energies () of 60–75 kJ/mol, supporting a stepwise mechanism.

- Table 2 : Regioselectivity outcomes with different dienophiles:

| Dienophile | Major Product Ratio (Endo:Exo) | (kJ/mol) |

|---|---|---|

| Maleic Anhydride | 85:15 | 68 |

| Tetracyanoethylene | 92:8 | 72 |

| Dimethyl Acetylene | 70:30 | 65 |

- Contradictions between computational and experimental results may stem from solvent effects omitted in simulations .

Q. How do solvent polarity and temperature affect the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Non-polar solvents (hexane) delay decomposition () vs. polar solvents (DMF, ).

- DSC Studies : Endothermic peaks at 160–170°C correlate with retro-Diels-Alder fragmentation. Activation energy () calculated via Kissinger method: 95–110 kJ/mol.

- Controlled Atmosphere Studies : Oxygen-free environments increase stability by 20–30°C, suggesting radical-mediated degradation pathways.

- Table 3 : Stability parameters under varied conditions:

| Solvent | (°C) | (kJ/mol) | Half-Life (25°C, days) |

|---|---|---|---|

| Hexane | 180 | 105 | 90 |

| DMF | 150 | 98 | 30 |

| Ethanol | 165 | 102 | 60 |

- Conflicting literature on half-life necessitates accelerated aging studies with Arrhenius extrapolation .

Q. What strategies address contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Systematic Screening : Use High-Throughput Experimentation (HTE) to test >50 chiral ligands (e.g., BINOL, Salen) under identical conditions.

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., C-H activation vs. ligand exchange).

- In Situ Spectroscopy : Raman or IR monitors intermediate species during catalysis.

- Table 4 : Enantiomeric excess (ee) with different catalysts:

| Catalyst | ee (%) | Turnover Frequency (h) |

|---|---|---|

| Pd-BINAP | 88 | 120 |

| Rh-JosiPhos | 75 | 95 |

| Cu-PyBox | 65 | 80 |

- Discrepancies arise from impurities in catalyst precursors or unoptimized reaction scales. Replicate studies using ultra-pure reagents (<1 ppm metal contaminants) .

Guidelines for Addressing Research Challenges

- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, thermal stability inconsistencies may require revisiting purification protocols (Feasible) or exploring novel stabilization additives (Novel) .

- Experimental Design : Use PICO (Population: reaction conditions; Intervention: catalyst type; Comparison: control experiments; Outcome: yield/selectivity) to structure reproducibility checks .

- Ethical Considerations : Disclose all synthetic byproducts and safety hazards (e.g., peroxidation risks in diene storage) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.